molecular formula C10H12F3NO B13474419 1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol

1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol

Katalognummer: B13474419
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: CIVDEWMCDMYEQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with a dimethylamino group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-(dimethylamino)benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(dimethylamino)benzaldehyde+trifluoroacetaldehydereducing agent1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol\text{3-(dimethylamino)benzaldehyde} + \text{trifluoroacetaldehyde} \xrightarrow{\text{reducing agent}} \text{1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol} 3-(dimethylamino)benzaldehyde+trifluoroacetaldehydereducing agent​1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a trifluoromethyl ketone, while reduction could produce a trifluoromethyl alcohol derivative.

Wissenschaftliche Forschungsanwendungen

1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one
  • 2-[4-(dimethylamino)phenyl]-6-hydroxy-3-methyl-1,3-benzothiazol-3-ium

Comparison: 1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to similar compounds, making it more suitable for certain applications.

Eigenschaften

Molekularformel

C10H12F3NO

Molekulargewicht

219.20 g/mol

IUPAC-Name

1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H12F3NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6,9,15H,1-2H3

InChI-Schlüssel

CIVDEWMCDMYEQM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.